Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Catalog No.
S1543089
CAS No.
177948-33-3
M.F
C13H24N2O4
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperid...

CAS Number

177948-33-3

Product Name

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-9(6-8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3

InChI Key

KCWQYYUIIOHOLI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)N

Synonyms

Methyl 2-AMino-2-(1-Boc-4-piperidyl)acetate

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)N

Field: Organic Chemistry

Field: Radiopharmaceutical Research

Field: Peptide Research

Field: Biological Activities

Field: PROTAC Development

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and a 1-amino-2-methoxy-2-oxoethyl group. Its molecular formula is C13H24N2O4C_{13}H_{24}N_{2}O_{4} and it has a molecular weight of approximately 272.34 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The reactivity of tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be attributed to its functional groups:

  • Amine Group: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.
  • Carboxylate Group: The carboxylate moiety can engage in esterification and amidation reactions, making it versatile for further chemical modifications.
  • Methoxy Group: The methoxy group can undergo demethylation or electrophilic substitution, depending on the reaction conditions.

These reactions enable the synthesis of various analogs and derivatives that may enhance biological activity or alter pharmacokinetic properties.

The synthesis of tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves several steps:

  • Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
  • Introduction of the Amino Group: This can be achieved via reductive amination or direct amination methods.
  • Alkylation with Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
  • Final Carboxylation: The carboxylate group is added through esterification or carboxylic acid coupling techniques.

Each step requires careful optimization of conditions to ensure high yield and purity of the final product.

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates for treating neurological disorders or pain management.
  • Chemical Research: As a versatile intermediate, it can be used to synthesize other complex molecules in organic chemistry.
  • Biological Studies: Its biological properties make it a candidate for further research into mechanisms of action and therapeutic efficacy.

Studies focusing on the interactions of tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate with biological targets are essential to understand its pharmacodynamics. Potential interaction studies include:

  • Receptor Binding Assays: Evaluating its affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition Studies: Investigating its effect on enzymes related to metabolic pathways.

Such studies provide insights into how this compound might exert its biological effects and inform future drug design efforts.

Several compounds share structural similarities with tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate, which may have implications for their biological activities:

Compound NameMolecular FormulaNotable Features
2-Amino-cyclohexenecarboxylic acid ethyl esterC10H15N1O2C_{10}H_{15}N_{1}O_{2}Contains a cyclohexene ring; studied for analgesic properties
Methyl 1-Boc-4-piperidineacetateC12H21N1O3C_{12}H_{21}N_{1}O_{3}Similar piperidine structure; used in synthesis of various pharmaceuticals
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylateC13H23N1O4C_{13}H_{23}N_{1}O_{4}Related structure; potential applications in medicinal chemistry

The uniqueness of tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to these similar compounds.

XLogP3

0.9

Dates

Modify: 2023-08-15

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